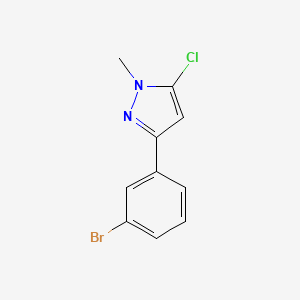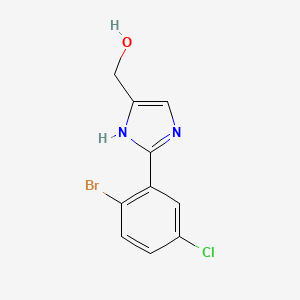
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C₆H₄BrClOS and a molecular weight of 239.52 g/mol . It is a brominated derivative of 4-chlorothiophene, which is a heterocyclic compound containing sulfur and chlorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone involves the bromination of 4-chloro-2-acetylthiophene. The process typically includes the following steps :
Bromination: 4-chloro-2-acetylthiophene is dissolved in diethyl ether, and bromine is added under ice cooling. The mixture is stirred at room temperature for 2 hours.
Extraction: Water is added to the reaction solution, and the organic phase is extracted. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
Evaporation: The solvent is evaporated under reduced pressure to obtain the brominated compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures for handling bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Bromination: Bromine in diethyl ether at 0-20°C.
Substitution: Thiourea in ethanol at 80°C overnight.
Major Products Formed
Substitution Products: 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
Applications De Recherche Scientifique
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex heterocyclic compounds.
Pharmaceutical Research: As an intermediate in the synthesis of potential therapeutic agents.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The specific mechanism of action for 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The thiophene ring also contributes to its chemical behavior, allowing it to participate in various organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to other similar compounds
Propriétés
IUPAC Name |
2-bromo-1-(4-chlorothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGRIMGRUCDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)








